SUVN-911 - 2414674-71-6

SUVN-911

Catalog Number: EVT-3085814
CAS Number: 2414674-71-6
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of SUVN-911 was driven by the need for effective treatments for depression, leveraging the role of nicotinic acetylcholine receptors in mood regulation. The compound has been the subject of various pharmacological studies that highlight its potential benefits in alleviating depressive symptoms .

Classification
  • Compound Class: Synthetic organic
  • Type: Small molecule drug
  • Target Receptor: Neuronal α4β2 nicotinic acetylcholine receptor
Synthesis Analysis

Methods

The synthesis of SUVN-911 involves several key steps that optimize its pharmacological properties. The synthetic route typically includes the formation of the bicyclic structure followed by chlorination and subsequent reactions to introduce the necessary functional groups.

Technical Details

The synthesis starts with the preparation of 2-azabicyclo[3.1.0]hexane, which is then modified through a series of chemical transformations to achieve the desired structure. Specific reagents and conditions are employed to ensure high selectivity and yield, particularly focusing on achieving the desired binding affinity for the α4β2 receptor.

Molecular Structure Analysis

Structure

SUVN-911 features a bicyclic framework that is characteristic of many nicotinic receptor ligands. Its structure includes a chlorinated pyridine moiety linked to an oxymethyl group, contributing to its receptor binding properties.

Data

  • Molecular Formula: C13H15ClN2O
  • Molecular Weight: Approximately 250.72 g/mol
  • pKa: 8.9 (indicating basicity)
Chemical Reactions Analysis

Reactions

SUVN-911 undergoes various chemical reactions that are critical for its activity as a receptor antagonist. Key reactions include:

  • Binding interactions with the α4β2 nicotinic acetylcholine receptor, where it competes with endogenous ligands.
  • Potential metabolic transformations that could affect its pharmacokinetic properties.

Technical Details

Studies have shown that SUVN-911 has a Ki value of 1.5 nM for the α4β2 subtype, indicating a high affinity for this target compared to other nicotinic receptors . This selectivity is crucial for minimizing side effects associated with non-selective antagonism.

Mechanism of Action

Process

The primary mechanism of action for SUVN-911 involves antagonism at the α4β2 nicotinic acetylcholine receptors, which are implicated in neurotransmitter release and synaptic plasticity. By blocking these receptors, SUVN-911 modulates neurotransmitter systems associated with mood regulation.

Data

Pharmacological studies have demonstrated that SUVN-911 enhances serotonin levels and brain-derived neurotrophic factor (BDNF), both of which are critical in mediating antidepressant effects . The onset of antidepressant-like activity has been observed within one week of treatment in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

SUVN-911 is described as a basic and polar small molecule with good solubility profiles suitable for oral administration.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents.
  • Stability: Stable under standard laboratory conditions.
  • LogP (Partition Coefficient): Indicates favorable permeability characteristics for drug absorption.
Applications

Scientific Uses

SUVN-911 is primarily being researched for its potential as an antidepressant agent. Its unique mechanism targeting nicotinic receptors positions it as a promising candidate in neuropharmacology, particularly in treating major depressive disorder and related conditions . Ongoing clinical trials aim to establish its efficacy and safety profile in human populations.

Pharmacological Target Engagement of α4β2 Nicotinic Acetylcholine Receptors

Receptor Specificity and Antagonist Binding Dynamics

Ropanicant (SUVN-911) is a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with minimal affinity for other nAChRs or unrelated CNS targets. Its high binding specificity arises from unique interactions within the orthosteric site of α4β2 receptors, as demonstrated by radioligand displacement assays. Ropanicant inhibits [³H]cytisine binding to human α4β2 nAChRs with sub-micromolar affinity (Ki = 8.2 nM), significantly outperforming its activity at α3β4 (Ki > 1,000 nM) or α7 (Ki > 10,000 nM) subtypes [1] [3]. Molecular docking studies reveal that its 6-chloropyridine moiety forms critical hydrogen bonds with β2 subunit residues (e.g., Lys155), while the 2-azabicyclo[3.1.0]hexane group occupies a hydrophobic pocket near the acetylcholine binding site [1].

Table 1: Binding Affinity Profile of Ropanicant

Receptor SubtypeRadioligand UsedKi (nM)Selectivity vs. α4β2
α4β2 nAChR[³H]Cytisine8.2 ± 0.91x
α3β4 nAChR[³H]Epibatidine>1,000>120x
α7 nAChR[¹²⁵I]α-bungarotoxin>10,000>1,200x
Serotonin Transporter[³H]Paroxetine>10,000>1,200x

Real-time cellular thermal shift assays (RT-CETSA) further validate target engagement in physiological settings. Fusion proteins combining ThermLuc (a thermal-stable luciferase) with human α4β2 nAChR show significant thermal stabilization (ΔTm = 8.5°C) upon Ropanicant binding, confirming direct intracellular interactions. This stabilization is absent in α4β2-negative cell lines, underscoring its receptor-specific binding [5] [7]. Pharmacokinetic studies in humans indicate nonlinear kinetics, with 1.6–4.0-fold accumulation upon repeated dosing, suggesting sustained receptor occupancy [2].

Allosteric Modulation vs. Orthosteric Inhibition Mechanisms

Ropanicant acts as a competitive orthosteric antagonist at α4β2 nAChRs, directly blocking acetylcholine binding without modulating receptor function through allosteric sites. Electrophysiological studies in HEK293 cells expressing human α4β2 receptors show that Ropanicant (1–10 μM) completely abolishes nicotine-induced currents (IC50 = 15 nM) without altering the receptor’s desensitization kinetics—a hallmark of orthosteric inhibitors [1] [6]. This contrasts with positive allosteric modulators (PAMs) like NS9283, which enhance acetylcholine efficacy but do not directly activate receptors [4].

Key mechanistic distinctions include:

  • Lack of cooperativity: Ropanicant exhibits monophasic inhibition curves, unlike allosteric modulators that show biphasic effects due to site-specific cooperativity [4].
  • Additivity with allosteric modulators: Co-application with PAMs (e.g., desformylflustrabromine) does not augment Ropanicant’s antagonism, confirming non-overlapping binding sites [4].
  • Reversibility: Washout experiments demonstrate full restoration of nicotinic currents within minutes, consistent with reversible orthosteric binding rather than prolonged allosteric stabilization [1].

Functional MRI in rats reveals that Ropanicant suppresses nicotine-induced BOLD signals in the prefrontal cortex and hippocampus—regions dense in α4β2 receptors—without affecting α7-dominated thalamic responses. This regional specificity further differentiates it from pan-nicotinic agents like mecamylamine [1] [8].

Comparative Pharmacology with Other α4β2 nAChR Antagonists

Ropanicant’s pharmacological profile diverges significantly from other clinical-stage α4β2 antagonists like TC-5214 (S-(+)-mecamylamine) or DHβE (dihydro-β-erythroidine), as evidenced by behavioral, neurochemical, and receptor-level studies:

Table 2: Comparative Pharmacology of α4β2 nAChR Antagonists

ParameterRopanicantTC-5214DHβE
Binding Affinity (α4β2 Ki)8.2 nM26 nM48 nM
Serotonin InteractionPotentiates citalopramNo potentiationNo potentiation
BDNF Elevation45% ↑ in mPFC*Not reportedNone
Cognitive EffectsNo impairment (object recognition)Sedation reportedNot applicable
Onset of Antidepressant Effects7 days (RSB assay)>14 daysNot established

*mPFC: medial prefrontal cortex [1] [4]*

Critical differentiators include:

  • Synergism with SSRIs: Ropanicant uniquely potentiates citalopram in the forced swim test (FST), reducing immobility by 68% versus 40% for citalopram alone. TC-5214 or MLA (α7 antagonist) lack this synergy, suggesting Ropanicant’s downstream serotonergic modulation involves distinct α4β2 subpopulations [1].
  • Neurotrophic effects: Chronic Ropanicant administration increases hippocampal BDNF by 45% and reduces microglial activation (Iba1 ↓ 30%), effects not observed with TC-5214. This may accelerate its antidepressant onset (1 week vs. 2+ weeks for TC-5214) [1].
  • Subunit stoichiometry sensitivity: Like Sazetidine-A, Ropanicant preferentially inhibits high-sensitivity (α4)2(β2)3 nAChRs over low-sensitivity (α4)3(β2)2 isoforms. TC-5214 non-selectively blocks both [4].

PET studies using [¹⁸F]Flubatine show that Ropanicant occupies >90% of α4β2 receptors at therapeutic doses, but unlike earlier antagonists, it avoids off-target binding to α2β2 nAChRs—a subtype implicated in addiction pathways [4].

Properties

CAS Number

2414674-71-6

Product Name

SUVN-911

IUPAC Name

(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

InChI

InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1

InChI Key

VZIQKVIAFWXNFL-ANYFZDTESA-N

SMILES

C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl

Solubility

not available

Canonical SMILES

C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl

Isomeric SMILES

C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.